4-Aminobiphenyl

説明

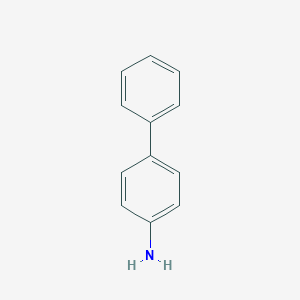

Structure

3D Structure

特性

IUPAC Name |

4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVOXQPQNTYEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N, Array | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116267-93-7, 2113-61-3 (hydrochloride) | |

| Record name | [1,1′-Biphenyl]-4-amine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116267-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020071 | |

| Record name | 4-Biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminobiphenyl appears as colorless to yellowish-brown crystals or light brown solid. (NTP, 1992), Colorless crystals with a floral odor; Note: Turns purple on contact with air; [NIOSH], Solid, COLOURLESS SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS PURPLE ON EXPOSURE TO AIR., Colorless crystals with a floral odor., Colorless crystals with a floral odor. [Note: Turns purple on contact with air.] | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminodiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

576 °F at 760 mmHg (NTP, 1992), 302 °C, 576 °F | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 235 °F, 113 °C (235 °F) - closed cup, 153 °C (closed cup), 113 °C c.c., >235 °F | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminodiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in cold water; readily soluble in hot water, Soluble in ethanol, ether, acetone, chloroform, Soluble in dichloromethane, DMSO, methanol, Soluble in lipids, Solubility in water, g/100ml at 25 °C: 0.2 (poor), Slight | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.16 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.16 at 68 °F (20 °C), 1.2 g/cm³, 1.16 | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.8 (Air = 1) at boiling point of 4-aminodiphenyl, Relative vapor density (air = 1): 5.8 | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 227 °F (NIOSH, 2023), 0.00032 [mmHg], Vapor pressure: 1 mm Hg at 227 °F (108 °C), 3.2X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C: 0.077, 1 mmHg at 227 °F, (227 °F): 1 mmHg | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminodiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless crystals, Leaflets from alcohol or water, Colorless to yellowish-brown crystals or light brown solid | |

CAS No. |

92-67-1 | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Biphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Biphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16054949HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Biphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DU882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

127 °F (NTP, 1992), 51.0 °C, 53.5 °C, 53 °C, 127 °F | |

| Record name | 4-AMINOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-AMINOBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-AMINODIPHENYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/741 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Aminodiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0025.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

4-Aminobiphenyl mechanism of carcinogenicity

An In-depth Technical Guide on the Core Mechanism of Carcinogenicity of 4-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-ABP) is a well-established human carcinogen, primarily associated with an increased risk of urinary bladder cancer.[1][2] Exposure occurs through occupational settings, tobacco smoke, and as a contaminant in certain dyes.[1][3][4][5] Its carcinogenicity is not a result of direct action but requires metabolic activation into reactive electrophilic species that form covalent bonds with DNA. This guide delineates the multi-step mechanism of 4-ABP carcinogenicity, covering its metabolic activation, the formation and nature of DNA adducts, subsequent mutagenesis, and the disruption of critical cellular signaling pathways. Quantitative data on metabolic activity and DNA adduct levels are summarized, and key experimental protocols for studying this carcinogen are detailed to provide a comprehensive resource for the scientific community.

Metabolic Activation: The Initiation of Carcinogenicity

The carcinogenic potential of 4-ABP is unlocked through a series of biotransformation reactions primarily occurring in the liver. The process converts the chemically stable parent compound into a highly reactive electrophile capable of damaging DNA.

The initial and rate-limiting step is the N-oxidation of 4-ABP to N-hydroxy-4-aminobiphenyl (N-OH-ABP), a reaction predominantly catalyzed by the Cytochrome P450 enzyme, CYP1A2.[1][4][6][7] While CYP1A2 is the primary catalyst, other isoforms may also contribute.[4] This N-hydroxylation is considered the critical activation step.[2][7]

Following N-oxidation, the proximate carcinogen, N-OH-ABP, can undergo further activation through two main pathways:

-

O-Acetylation: In the bladder epithelium, N-acetyltransferases (NATs), particularly NAT1 and NAT2, can catalyze the O-acetylation of N-OH-ABP to form N-acetoxy-4-aminobiphenyl.[1] This ester is highly unstable and spontaneously breaks down to form a reactive aryl nitrenium ion (ABP-N⁺).[1][8]

-

Sulfonation: In the liver, sulfotransferases (SULTs) can catalyze the O-sulfonation of N-OH-ABP, also yielding an unstable ester that generates the aryl nitrenium ion.

Conversely, N-acetylation of the parent 4-ABP molecule, also catalyzed by NAT enzymes, is considered a detoxification pathway, as the resulting N-acetyl-4-aminobiphenyl is less readily N-oxidized.[1][2][7] The balance between N-oxidation (activation) and N-acetylation (detoxification) is a critical determinant of an individual's susceptibility to 4-ABP-induced cancer.[2][7] Genetic polymorphisms in NAT2 that result in a "slow acetylator" phenotype are associated with higher levels of 4-ABP-hemoglobin adducts and an increased risk of bladder cancer.[2][9]

The liver can also conjugate N-OH-ABP with glucuronic acid, forming a stable N-glucuronide conjugate.[1] This water-soluble conjugate is transported via the bloodstream to the kidneys for excretion. In the acidic environment of the bladder, the conjugate is hydrolyzed, releasing N-OH-ABP directly into the bladder lumen, where it can be further activated by local enzymes within the urothelial cells, leading to organ-specific carcinogenesis.[1]

DNA Adduct Formation: The Molecular Lesion

The ultimate carcinogenic metabolite, the aryl nitrenium ion, is a powerful electrophile that readily attacks nucleophilic sites on DNA. The primary and most studied DNA lesion is the formation of a covalent adduct at the C8 position of guanine bases.[4][10] This principal adduct is known as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP).[11][12]

These bulky adducts distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. If not removed by the cell's DNA repair machinery (primarily through the nucleotide excision repair pathway), these adducts can lead to mutations during DNA synthesis. The presence of 4-ABP-DNA adducts has been confirmed in the urinary bladder epithelial cells of exposed humans.[2] Furthermore, levels of these adducts in smokers are proportional to the risk of bladder cancer.[1]

| Adduct Type | Primary DNA Target | Significance |

| dG-C8-4-ABP | C8 position of Guanine | The principal, most abundant, and mutagenic adduct.[12] |

| dA-C8-4-ABP | C8 position of Adenine | Minor adduct. |

| dG-N²-4-ABP | N² position of Guanine | Minor adduct. |

Mutagenesis and Disruption of Cellular Signaling

The persistence of dG-C8-4-ABP adducts can lead to the insertion of an incorrect base opposite the lesion during DNA replication. This adduct preferentially causes G→T transversions.[13] When these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can initiate the process of carcinogenesis.

A key target is the TP53 tumor suppressor gene . Mutations in TP53 are found in 30-60% of human bladder cancers, and the specific mutational spectrum observed in these cancers is consistent with the damage caused by 4-ABP.[14] A mutated p53 protein loses its ability to function as a "guardian of the genome." This leads to:

-

Loss of Cell Cycle Control: p53 normally halts the cell cycle at the G1/S checkpoint in response to DNA damage, allowing time for repair. Its inactivation leads to the propagation of mutations.

-

Evasion of Apoptosis: Damaged cells that would normally be eliminated through p53-mediated apoptosis can now survive and proliferate, accumulating further genetic damage.

-

Genomic Instability: The overall rate of genetic alterations, including chromosomal aberrations and further mutations, increases, accelerating malignant transformation.[2][7]

In addition to direct mutagenesis, the metabolic activation of 4-ABP can produce reactive oxygen species (ROS), leading to oxidative DNA damage and contributing to a state of chronic inflammation and oxidative stress, which can further promote tumor development.[1][15]

Quantitative Data Summary

Quantitative analysis is crucial for risk assessment and understanding the potency of 4-ABP. Below are key findings from various studies.

| Parameter | Enzyme/System | Value | Significance | Source |

| N-oxidation Catalytic Activity | Rat P-450ISF-G | 13.6 nmol/min/nmol P-450 | Demonstrates high metabolic activation capacity of specific P450 isozymes. | [6] |

| N-oxidation Catalytic Activity | Rat P-450PB-B | 9.0 nmol/min/nmol P-450 | Shows contribution from other P450 isozymes. | [6] |

| DNA Adduct Levels | Human Hepatocytes (24h, 10 µM 4-ABP) | ~10-60 adducts per 10⁷ bases | Establishes baseline adduct formation in a primary human cell system. | [16][17] |

| DNA Adduct Levels | Human Bladder/Lung DNA | 0.3–50 adducts per 10⁸ bases | Reflects in vivo adduct levels in human target and surrogate tissues. | [12] |

| Detection Limit (HPLC-ES-MS) | dG-C8-4-ABP Adduct | ~0.7 adducts per 10⁷ bases | Indicates the high sensitivity of modern analytical methods for adduct detection. | [11][12][18] |

| Exposure Levels (Cigarette Smoke) | Mainstream (filtered) | 0.2 to 23 ng / cigarette | Quantifies a major source of non-occupational human exposure. | [2][5] |

| Exposure Levels (Cigarette Smoke) | Sidestream | up to 140 ng / cigarette | Highlights the risk associated with second-hand smoke. | [2][5] |

Key Experimental Protocols

The study of 4-ABP's mechanism relies on sensitive and specific analytical techniques to detect and quantify metabolites and DNA adducts.

Analysis of 4-ABP-DNA Adducts by Mass Spectrometry

This is the gold standard for structural confirmation and quantification of specific adducts.

-

Objective: To quantify the level of dG-C8-4-ABP in a given DNA sample.

-

Methodology Outline:

-

DNA Isolation: Genomic DNA is extracted from tissues (e.g., bladder biopsies, liver) or cells using standard phenol-chloroform extraction or commercial kits.

-

Enzymatic Hydrolysis: The purified DNA (~100 µg) is digested to nucleosides using a cocktail of enzymes, typically nuclease P1 and alkaline phosphatase.[11][12]

-

Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., deuterated dG-C8-4-ABP) is added to the sample for accurate quantification.[11][12]

-

Sample Cleanup/Enrichment: The hydrolysate is subjected to a cleanup step, often using on-line solid-phase extraction, to remove unmodified nucleosides and concentrate the adducts.[11][12]

-

LC-MS/MS Analysis: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization (ESI) Mass Spectrometer (MS). The adduct and internal standard are separated chromatographically and detected by the MS operating in selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.[11][12]

-

Quantification: The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the exact amount of the adduct in the original DNA sample.

-

³²P-Postlabeling Assay

A highly sensitive method for detecting unknown DNA adducts without requiring a chemical standard.

-

Objective: To detect the presence of bulky aromatic amine-DNA adducts.

-

Methodology Outline:

-

DNA Isolation and Hydrolysis: DNA is isolated and digested with micrococcal nuclease and spleen phosphodiesterase to yield 3'-mononucleotides.

-

Adduct Enrichment: Normal nucleotides are selectively dephosphorylated by nuclease P1, enriching the bulky adducts which are resistant.

-

Radiolabeling: The enriched adducted nucleotides are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or HPLC.

-

Detection and Quantification: Adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

-

Conclusion

The carcinogenicity of this compound is a well-defined, multi-stage process driven by metabolic activation. Hepatic CYP1A2-mediated N-oxidation, followed by further activation in the liver or target bladder tissue, generates a reactive nitrenium ion. This ultimate carcinogen forms the characteristic dG-C8-4-ABP DNA adduct, a critical molecular lesion that, if unrepaired, leads to G→T mutations. These mutations in key genes, notably TP53, disrupt fundamental cellular processes of cell cycle control and apoptosis, culminating in genomic instability and malignant transformation. Understanding this detailed mechanism is essential for developing strategies in cancer prevention, biomarker development, and therapeutic intervention for individuals exposed to this potent carcinogen.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Primary aromatic amines and cancer: Novel mechanistic insights using this compound as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of this compound-C8-deoxyguanosyl DNA adducts produced in vitro and in vivo using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Organ specificity of the bladder carcinogen this compound in inducing DNA damage and mutation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is a major etiological agent of human bladder cancer: evidence from its DNA binding spectrum in human p53 gene. — Early Detection Research Network [edrn.cancer.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. DNA Adduct Formation of this compound and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

4-Aminobiphenyl: A Technical Guide to its Application as a Model Carcinogen in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is a well-established human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Historically used in the manufacturing of dyes and as a rubber antioxidant, its production was halted in the mid-1950s due to overwhelming evidence of its carcinogenicity.[2][3] Today, 4-ABP serves as a critical tool in cancer research, providing a consistent and well-characterized model to study the mechanisms of chemical carcinogenesis, particularly in relation to bladder and liver cancer.[4][5][6][7] This technical guide provides an in-depth overview of 4-ABP, its mechanism of action, relevant experimental data, and detailed protocols for its use in a research setting.

Carcinogenicity and Tumorigenesis

Occupational exposure to 4-ABP has been strongly linked to an increased incidence of urinary bladder cancer in humans.[4][6][8] Studies on workers in plants manufacturing 4-ABP showed a significantly elevated risk, with one study reporting that 11% of exposed workers developed bladder tumors.[1] Non-occupational exposure primarily occurs through cigarette smoke, which contains notable levels of 4-ABP.[3][9]

Animal Carcinogenicity Data

4-ABP reliably induces tumors in a variety of laboratory animals, making it an invaluable model for studying carcinogenic processes. The type and location of tumors are dependent on the species and the route of administration.

| Species | Route of Administration | Target Organ(s) | Tumor Type(s) | Reference(s) |

| Mouse | Oral | Bladder, Liver, Blood Vessels | Carcinoma, Hepatocellular Carcinoma, Angiosarcoma | [4][5][10] |

| Subcutaneous | Mammary Gland, Intestine | Tumors | [5] | |

| Intraperitoneal | Liver | Hepatocellular Adenoma/Carcinoma | [6] | |

| Rat | Subcutaneous | Mammary Gland, Intestine | Tumors | [5] |

| Rabbit | Oral | Bladder | Carcinoma | [4][5] |

| Dog | Oral | Bladder | Carcinoma | [4][5] |

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

4-ABP is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This multi-step process, primarily occurring in the liver, transforms the relatively inert parent compound into highly reactive electrophiles capable of binding to DNA.

Metabolic Activation Pathway

The metabolic activation of 4-ABP involves a series of enzymatic reactions, with key roles played by Cytochrome P450 (CYP) enzymes and N-acetyltransferases (NATs).

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sulforaphane inhibits this compound-induced DNA damage in bladder cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. ftp.columbia.edu [ftp.columbia.edu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Sulforaphane inhibits this compound-induced DNA damage in bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 4-Aminobiphenyl: A Comprehensive Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 4-aminobiphenyl, a significant chemical intermediate. This document details the prevalent synthetic route, including experimental protocols, and presents key quantitative data for the materials involved. Furthermore, it outlines the necessary safety precautions for handling the hazardous compounds featured in this synthesis.

Introduction

This compound is a primary aromatic amine that has historically been used in the production of azo dyes and as a rubber antioxidant.[1] Due to its carcinogenic nature, its industrial production has been significantly curtailed.[1] However, it remains a compound of interest in research and development, particularly in toxicological studies and as a reference standard. The most common and practical laboratory synthesis of this compound involves a two-step process: the nitration of biphenyl (B1667301) to form 4-nitrobiphenyl (B1678912), followed by the reduction of the nitro group to an amine.[1]

Synthetic Pathway Overview

The overall synthesis workflow is depicted below. It begins with the electrophilic nitration of biphenyl to yield 4-nitrobiphenyl, which is subsequently reduced to the final product, this compound.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Extreme caution should be exercised during these procedures. This compound is a known carcinogen, and concentrated acids and nitro compounds are hazardous. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Nitrobiphenyl via Nitration of Biphenyl

This procedure describes the electrophilic aromatic substitution of biphenyl using a mixed acid nitrating agent.

Materials and Reagents:

-

Biphenyl

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (B109758) or Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 15.4 g (0.1 mol) of biphenyl to the cooled sulfuric acid with stirring until it is completely dissolved.

-

Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the biphenyl solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 400 g).

-

The crude 4-nitrobiphenyl will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Step 2: Synthesis of this compound via Reduction of 4-Nitrobiphenyl

This section details three common methods for the reduction of the nitro group.

This method is adapted from a procedure for the reduction of a similar nitroaromatic compound and is generally high-yielding and clean.

Materials and Reagents:

-

4-Nitrobiphenyl

-

Ethanol (95%)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a Parr bottle, combine 10.0 g (0.05 mol) of 4-nitrobiphenyl, 100 mL of 95% ethanol, and 0.5 g of 5% Pd/C catalyst.

-

Place the bottle in a Parr hydrogenation apparatus and flush the system with hydrogen gas.

-

Pressurize the system with hydrogen to 25–50 psi and shake the mixture at room temperature.

-

Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed, or until hydrogen uptake ceases (typically 1-2 hours).

-

Carefully vent the apparatus and filter the hot reaction mixture through a pad of celite to remove the catalyst. Wash the catalyst with a small amount of hot ethanol.

-

Pour the filtrate into a beaker of ice water to precipitate the this compound.

-

Collect the white to off-white solid by vacuum filtration, wash with cold water, and air dry.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

This is a classical and cost-effective method for the reduction of nitroarenes.[2]

Materials and Reagents:

-

4-Nitrobiphenyl

-

Iron powder (fine)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Carbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 10.0 g (0.05 mol) of 4-nitrobiphenyl and 15 g of fine iron powder.

-

Add a mixture of 50 mL of ethanol and 50 mL of water.

-

Heat the mixture to reflux and then add 5 mL of glacial acetic acid dropwise through the condenser.

-

Continue refluxing with vigorous stirring for 2-3 hours. The color of the reaction mixture should change from yellow to a dark brown or black.

-

While still hot, filter the reaction mixture by suction filtration to remove the iron and iron oxides. Wash the solids with hot ethanol.

-

Combine the filtrates and neutralize with a saturated solution of sodium carbonate until the solution is basic.

-

The this compound will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Sodium dithionite (B78146) is a mild and selective reducing agent.[3][4]

Materials and Reagents:

-

4-Nitrobiphenyl

-

Sodium Dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Sodium Bicarbonate

Procedure:

-

Dissolve 10.0 g (0.05 mol) of 4-nitrobiphenyl in 100 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate beaker, dissolve 35 g (0.2 mol) of sodium dithionite in 150 mL of water.

-

Heat the ethanolic solution of 4-nitrobiphenyl to reflux.

-

Slowly add the aqueous sodium dithionite solution to the refluxing mixture. The reaction is exothermic.

-

Add a saturated solution of sodium bicarbonate to maintain a basic pH (8-9).

-

Continue to reflux for 1-2 hours after the addition is complete.

-

Cool the reaction mixture and extract the product with dichloromethane or diethyl ether.

-

Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Data Presentation

Physical and Chemical Properties

| Property | 4-Nitrobiphenyl | This compound |

| CAS Number | 92-93-3[5] | 92-67-1[1] |

| Molecular Formula | C₁₂H₉NO₂[5] | C₁₂H₁₁N[1] |

| Molar Mass | 199.21 g/mol [5] | 169.23 g/mol [1] |

| Appearance | White to yellow needle-like crystalline solid[5] | Colorless solid, may darken on exposure to air and light[1] |

| Melting Point | 113-115 °C[5] | 52-54 °C[1] |

| Boiling Point | 340 °C[5] | 302 °C[1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and hot organic solvents.[5] | Slightly soluble in cold water; soluble in hot water, ethanol, and ether.[1] |

Spectroscopic Data

| Spectroscopic Data | 4-Nitrobiphenyl | This compound |

| ¹H NMR (CDCl₃, δ) | ~8.27 (d), ~7.71 (d), 7.70-7.36 (m)[6] | ~7.52 (d), ~7.36 (t), ~7.20 (t), ~6.64 (d), ~5.24 (s, NH₂) |

| ¹³C NMR (Acetone-d₆, δ) | 148.2, 147.8, 139.4, 130.0, 129.8, 129.1, 128.2, 125.0[7][8] | Data not readily available in a comparable format. |

| IR (KBr, cm⁻¹) | ~1515, 1345 (NO₂ stretch)[9][10] | ~3400, 3300 (N-H stretch), ~1620 (N-H bend)[11] |

| Mass Spectrum (m/z) | 199 (M+), 169, 152, 141, 115[5][12][13] | 169 (M+), 168, 141, 115[14][15][16] |

Safety and Handling

This compound is a known human carcinogen and must be handled with extreme care. [17] 4-Nitrobiphenyl is also toxic and a suspected carcinogen.[5] The nitrating mixture is highly corrosive and a strong oxidizing agent.[18][19]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is recommended when handling larger quantities of corrosive materials.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Nitrating Mixture: The preparation of the nitrating mixture is highly exothermic and should be done slowly and with cooling. Never add water to the concentrated acids. In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.[18][19]

-

Waste Disposal: All solid and liquid waste containing this compound or 4-nitrobiphenyl must be disposed of as hazardous chemical waste according to institutional guidelines. Nitric acid waste should be segregated from organic waste to prevent potentially explosive reactions.[20][21]

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention for any exposure.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful execution of the first step is critical for the second.

Figure 2: Logical flow of the synthesis and purification process.

This guide provides a foundational understanding and practical protocols for the laboratory synthesis of this compound. Researchers are strongly encouraged to consult additional safety resources and to perform a thorough risk assessment before undertaking any of the described procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. srict.in [srict.in]

- 3. benchchem.com [benchchem.com]

- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Nitrobiphenyl(92-93-3) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. [1,1'-Biphenyl]-4-amine [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Showing Compound this compound (FDB029326) - FooDB [foodb.ca]

- 15. This compound | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ez.restek.com [ez.restek.com]

- 17. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 19. eastharbourgroup.com [eastharbourgroup.com]

- 20. ehs.yale.edu [ehs.yale.edu]

- 21. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]

A Comprehensive Technical Guide to the Genotoxicity of 4-Aminobiphenyl in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobiphenyl (4-ABP) is a well-established aromatic amine carcinogen, notably associated with bladder cancer and present in tobacco smoke and various industrial processes.[1][2] Its carcinogenicity is intrinsically linked to its genotoxic potential, which is not exerted by the parent compound but by its reactive metabolites. Understanding the mechanisms of 4-ABP genotoxicity is critical for risk assessment and the development of safer chemicals. In vitro models provide essential, controlled environments to dissect the molecular events underlying 4-ABP's DNA-damaging effects. This guide offers an in-depth examination of the metabolic activation pathways, mechanisms of DNA damage, and the standard assays used to evaluate the genotoxicity of 4-ABP in vitro, complete with detailed experimental protocols and quantitative data summaries.

Metabolic Activation: The Prerequisite for Genotoxicity

This compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects.[2][3] This multi-step process, primarily initiated in the liver, converts the chemically stable 4-ABP into highly reactive electrophiles capable of binding to DNA.

The principal activation pathway begins with the N-hydroxylation of the amino group to form N-hydroxy-4-aminobiphenyl (N-OH-ABP).[4][5] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver, with contributions from extrahepatic isoforms like CYP1A1, CYP1B1, and CYP2A13.[4][6][7] The resulting N-OH-ABP can undergo further activation through two main routes:

-

O-Acetylation: In target tissues like the bladder epithelium, N-acetyltransferases (NATs) can catalyze the O-acetylation of N-OH-ABP.[7] This forms an unstable N-acetoxy ester that spontaneously breaks down to generate a highly reactive aryl nitrenium ion (ABP-N+).[1]

-

Sulfonation: Sulfotransferases (SULTs) can catalyze the O-sulfonation of N-OH-ABP, forming an unstable sulfate (B86663) ester that also yields the aryl nitrenium ion.

This ultimate electrophile, the aryl nitrenium ion, is responsible for attacking nucleophilic sites in DNA, leading to the formation of DNA adducts.[1][7]

References

- 1. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Mechanism of oxidative DNA damage induced by carcinogenic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivation of the tobacco carcinogens this compound (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Aminobiphenyl: A Historical and Technical Overview of its Role in the Dye and Rubber Industries

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobiphenyl (4-ABP) is an aromatic amine that was historically significant in the chemical industry, particularly in the manufacturing of dyes and as an antioxidant in rubber production. However, its industrial use was curtailed dramatically in the mid-20th century due to the discovery of its potent carcinogenic properties, specifically as a human bladder carcinogen. This technical guide provides an in-depth historical context of 4-ABP's industrial applications, quantitative data on its health effects, detailed experimental protocols for its detection, and a visualization of its carcinogenic mechanism.

Historical Context and Industrial Applications

This compound was primarily used as an intermediate in the synthesis of azo dyes and as an antioxidant to improve the durability of rubber products.[1][2][3] Its commercial production in the United States began in the 1930s and ceased in the mid-1950s following conclusive evidence of its link to bladder cancer in occupationally exposed workers.[1][2][4] Despite the cessation of its large-scale production, 4-ABP can still be found as a contaminant in some products, including certain dyes and pigments.[1][5]

Dye Industry

Rubber Industry

As a rubber antioxidant, this compound was added to rubber formulations to prevent degradation from oxidation, thereby extending the service life of rubber products.[3][5] Occupational exposure in the rubber industry was a significant concern, with studies identifying a clear link between working in this sector and an increased risk of bladder cancer.[6]

Health Effects and Carcinogenicity

The most profound impact of this compound's industrial use was the high incidence of bladder cancer observed in workers involved in its manufacture and application. Numerous epidemiological studies have solidified the classification of 4-ABP as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[7]

Quantitative Epidemiological Data

The following table summarizes key findings from epidemiological studies on workers exposed to this compound, highlighting the significant increase in bladder cancer risk.

| Study Cohort and Period | Number of Workers | Key Findings | Reference |

| Chemical plant workers, USA (1935-1955) | 171 | 11.1% (19 workers) developed bladder cancer. | Melick et al. (1955)[6] |

| Follow-up study of the same cohort | 315 | 53 workers developed bladder tumors. | Melick et al. (1971)[6] |

| Chemical plant workers, West Virginia, USA (production ceased in 1952) | 884 | Ten-fold increase in mortality from bladder cancer. | Zack & Gaffey (1983)[6] |

Carcinogenic Mechanism: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of this compound is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process initiates a cascade of events that can lead to mutations and the development of cancer.

Signaling Pathway of this compound Metabolic Activation